7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one
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Overview
Description
7,7-Dimethyl-2,4-diphenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,4-diphenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. One common method is the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2,4-diphenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Phenylquinoline: A derivative with a phenyl group at the 2-position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
Uniqueness
7,7-Dimethyl-2,4-diphenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
130716-55-1 |
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Molecular Formula |
C23H23NO |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
7,7-dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C23H23NO/c1-23(2)14-20-22(21(25)15-23)18(16-9-5-3-6-10-16)13-19(24-20)17-11-7-4-8-12-17/h3-13,18,24H,14-15H2,1-2H3 |
InChI Key |
DCKQOTCYLKBLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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